

A Comparative Guide to FPI-1434 and Other Radiopharmaceutical Agents in Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for FPI-1434, an investigational targeted alpha therapy, with other notable radiopharmaceutical agents. The information is intended to offer an objective overview of the current landscape of this therapeutic modality, supported by available experimental data.

Introduction to FPI-1434

FPI-1434 is a radioimmunoconjugate in clinical development by Fusion Pharmaceuticals.[1] It is composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R), linked to the alpha-emitting radioisotope Actinium-225 (Ac-225).[2][3][4] The therapeutic strategy is based on the principle of selectively delivering potent alpha-particle radiation to tumor cells that overexpress IGF-1R, a common characteristic of many solid tumors.[2][3] The emitted alpha particles induce double-stranded DNA breaks, leading to cancer cell death.[3]

FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial (NCT03746431) for the treatment of various advanced solid tumors.[3][5] A key feature of this trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection to confirm IGF-1R expression in tumors before the administration of the therapeutic agent.[3][4]



Comparative Analysis of Radiopharmaceutical Agents

For a comprehensive understanding of FPI-1434's position in the evolving field of radiopharmaceuticals, this guide compares it with other agents that are either in clinical development or have received regulatory approval. The comparison includes agents with different targets, radioisotopes, and mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of FPI-1434 and selected comparator agents.

Table 1: Overview of FPI-1434 and Comparator Radiopharmaceutical Agents

Agent (Trade Name)	Target	Radioisotope	Company	Phase of Development
FPI-1434	IGF-1R	Actinium-225	Fusion Pharmaceuticals	Phase 1/2
FPI-2265	PSMA	Actinium-225	Fusion Pharmaceuticals	Phase 2/3
FPI-2059	NTSR1	Actinium-225	Fusion Pharmaceuticals	Phase 1
Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™)	PSMA	Lutetium-177	Novartis	Approved
Lutetium Lu 177 dotatate (Lutathera®)	Somatostatin Receptor	Lutetium-177	Novartis	Approved

Table 2: Clinical Trial Efficacy Data



Agent	Trial Identifier	Indication(s)	Key Efficacy Endpoint(s)	Results
FPI-1434	NCT03746431	Advanced Solid Tumors	Objective Response Rate (ORR), Duration of Response (DOR)	Evidence of antitumor activity observed in a heavily pretreated patient with Ewing sarcoma. [6] Further data from ongoing cohorts are awaited.
FPI-2265	NCT05219500 (TATCIST)	Metastatic Castration- Resistant Prostate Cancer (mCRPC)	PSA50 Response Rate	PSA50 response was achieved in 61% of lutetiumnaïve patients and 42% of lutetium-treated patients.[7]
Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™)	NCT03511664 (VISION)	PSMA-positive mCRPC	Overall Survival (OS), Radiographic Progression-Free Survival (rPFS)	38% reduction in risk of death and a significant reduction in the risk of radiographic disease progression or death compared to standard of care.[8] In a realworld setting, 52% of patients had a PSA50 response.[9]



Lutetium Lu 177 dotatate (Lutathera®)	NCT01578239 (NETTER-1)	Somatostatin Receptor- Positive Gastroenteropan creatic Neuroendocrine Tumors (GEP- NETs)	Progression-Free Survival (PFS)	At 20 months, the PFS rate was 65.2% in the Lutathera group versus 10.8% in the control group.[10]
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Table 3: Clinical Trial Safety Data (Most Common Treatment-Related Adverse Events)

| Agent | Trial Identifier | Most Common Treatment-Related Adverse Events (TRAEs) | Notable Grade 3/4 Adverse Events | |---|---|---|---| | FPI-1434 | NCT03746431 | Dose-dependent decrease in blood counts, particularly thrombocytopenia. [2] | Grade 4 thrombocytopenia observed at higher dose levels in the "hot only" dosing arm. [2] No drug-related serious adverse events or dose-limiting toxicities were reported in the single-dose escalation cohorts up to 40 kBq/kg. [4] [11] | | FPI-2265 | NCT05219500 (TATCIST) | Xerostomia (dry mouth), thrombocytopenia, anemia, fatigue, dry eye. [7] | Thrombocytopenia was the only Grade 4 TRAE reported. [12] | | Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | NCT03511664 (VISION) | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. | Anemia, thrombocytopenia, lymphopenia. | Lutetium Lu 177 dotatate (Lutathera®) | NCT01578239 (NETTER-1) | Nausea, vomiting, lymphopenia, thrombocytopenia, anemia. | Lymphopenia, thrombocytopenia. |

Experimental Protocols

A defining aspect of the FPI-1434 clinical trial is its patient selection and dosing strategy.

FPI-1434 Clinical Trial Protocol (NCT03746431)

- Patient Screening and Selection:
 - Patients with pathologically confirmed, advanced solid tumors refractory to standard therapy are screened.[3]



- To determine eligibility, patients receive an intravenous injection of the imaging analog,
 [111In]-FPI-1547.[3][4]
- Whole-body scintigraphy and SPECT/CT imaging are performed to assess the biodistribution and tumor uptake of the imaging agent.[4]
- Only patients with sufficient IGF-1R expression in their tumors, as determined by imaging,
 are eligible to receive the therapeutic agent, [225Ac]-FPI-1434.[3][4]
- Dose Escalation and Dosing Regimens:
 - The Phase 1 portion of the trial employs a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
 [3]
 - Two primary dosing regimens have been explored:
 - "Hot only": Administration of [225Ac]-FPI-1434 alone. This arm has been discontinued.
 [2]
 - "Cold/Hot": Administration of a small dose of the non-radiolabeled antibody ("cold" antibody) prior to the administration of [225Ac]-FPI-1434 ("hot" agent).[2] This approach is intended to improve the therapeutic index by enhancing tumor uptake and improving the safety profile.[2]
- Safety and Efficacy Assessment:
 - Patients are monitored for dose-limiting toxicities (DLTs) during an 8-week evaluation period following treatment.[3]
 - Safety assessments include monitoring of adverse events, laboratory parameters (hematology, chemistry), and vital signs.
 - Efficacy is evaluated through standard imaging criteria (e.g., RECIST v1.1) to assess tumor response.[5]

Visualizations



IGF-1R Signaling Pathway

The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its signaling cascade is a key target in cancer therapy.



Extracellular Space Therapeutic Intervention FPI-1434 IGF-1 Binds to Blocks and Delivers Ac-225 Cell Membrane IGF-1R Activates Intracellular Space RAS Activates PI3K **AKT ERK mTOR** Cell_Survival Proliferation

IGF-1R Signaling Pathway

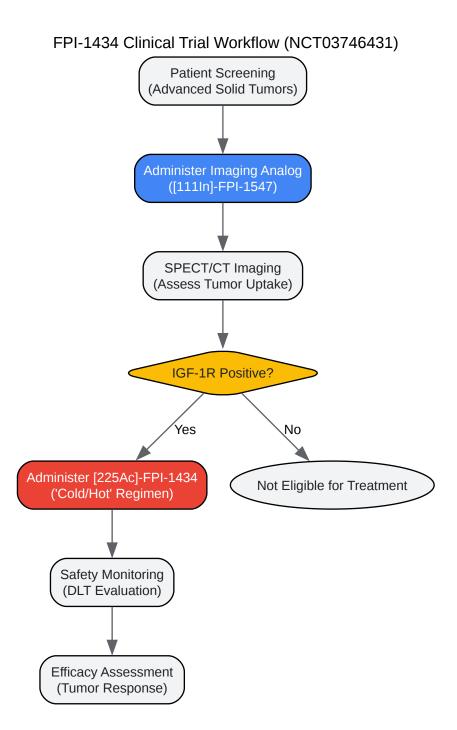
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Caption: IGF-1R signaling pathway and the mechanism of action of FPI-1434.



FPI-1434 Clinical Trial Workflow

The following diagram illustrates the key steps in the clinical trial protocol for FPI-1434.



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Caption: Simplified workflow of the FPI-1434 Phase 1/2 clinical trial.



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